molecular formula C19H21FN2 B11408996 1-(2-fluorobenzyl)-2-pentyl-1H-benzimidazole

1-(2-fluorobenzyl)-2-pentyl-1H-benzimidazole

Cat. No.: B11408996
M. Wt: 296.4 g/mol
InChI Key: WXIZOUQTKYGLFH-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzyl)-2-pentyl-1H-benzimidazole is an organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorobenzyl)-2-pentyl-1H-benzimidazole typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-fluorobenzyl chloride and the benzimidazole core.

    Addition of Pentyl Chain: The pentyl chain can be added through alkylation reactions using pentyl halides.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(2-fluorobenzyl)-2-pentyl-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, especially with halogenated reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiols in polar solvents.

Major Products:

    Oxidation: Formation of benzimidazole derivatives with oxidized side chains.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

1-(2-fluorobenzyl)-2-pentyl-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)-2-pentyl-1H-benzimidazole involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or proteins involved in disease pathways.

    Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or bind to receptors to exert its effects.

Comparison with Similar Compounds

  • 1-(2-Fluorobenzyl)-1H-benzimidazol-2-yl methanol
  • 1-(4-Methylbenzyl)-1H-benzimidazol-2-yl methanol
  • 1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl methanol

Comparison:

  • Structural Differences: The presence of different substituents (fluorobenzyl, methylbenzyl, chlorobenzyl) affects the chemical properties and reactivity.
  • Unique Properties: 1-(2-fluorobenzyl)-2-pentyl-1H-benzimidazole is unique due to its specific fluorobenzyl and pentyl groups, which may enhance its biological activity and specificity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H21FN2

Molecular Weight

296.4 g/mol

IUPAC Name

1-[(2-fluorophenyl)methyl]-2-pentylbenzimidazole

InChI

InChI=1S/C19H21FN2/c1-2-3-4-13-19-21-17-11-7-8-12-18(17)22(19)14-15-9-5-6-10-16(15)20/h5-12H,2-4,13-14H2,1H3

InChI Key

WXIZOUQTKYGLFH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3F

Origin of Product

United States

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